molecular formula C17H15Cl2NO3 B1420575 3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate CAS No. 1160264-24-3

3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate

Cat. No. B1420575
M. Wt: 352.2 g/mol
InChI Key: GEKVSQIMIVPIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate, also known as CCPAB, is a synthetic compound commonly used in scientific research. It is a derivative of the amino acid benzoic acid, and is used in a variety of research applications, including biochemical and physiological studies. CCPAB has a wide range of applications, and is an important tool for scientists studying the effects of various compounds on the human body.

Scientific Research Applications

Synthesis and Characterization

  • A related compound, synthesized through esterification and amidation processes, highlights methods for preparing complex organic molecules with potential applications in materials science and supramolecular chemistry. This process involves the synthesis and characterization of ethyl 4-(3-chloro benzamido)benzoate, indicating a methodological approach that could be applicable to the target compound (Saeed, Rafique, & Flörke, 2010).

Material Science Applications

  • Research into poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer explores the synthesis of novel polymers for applications in electronic and photonic devices. Such materials, characterized by their optical properties, indicate the potential use of similar chloro and aminobenzoate derivatives in the development of advanced materials (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).

Supramolecular Chemistry

  • The study of hydrogen-bonded supramolecular associations in organic acid-base salts provides insights into the design of molecular structures with specific interaction patterns. This research, involving compounds like 2-amino-4-methylpyridinium with chlorobenzoates, underscores the importance of chloro and aminobenzoate groups in forming structured assemblies with potential applications in molecular recognition and self-assembly processes (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Optical and Electronic Properties

  • Investigations into the optical properties of polymers and small molecules incorporating chloro and aminobenzoate functionalities reveal the potential for developing new materials for optoelectronic applications. This includes the study of emission properties and the role of molecular conformation in determining material characteristics, which could be relevant for designing compounds with specific optical behaviors (Takagi et al., 2013).

properties

IUPAC Name

[4-chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl] 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c18-10-9-15(16(21)11-1-5-13(19)6-2-11)23-17(22)12-3-7-14(20)8-4-12/h1-8,15H,9-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKVSQIMIVPIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(CCCl)C(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate
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3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate
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3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate
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3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate
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3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate
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3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate

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